N-[4-Ethoxy-2-nitro-3-(piperidin-1-yl)phenyl]acetamide
Description
N-[4-Ethoxy-2-nitro-3-(piperidin-1-yl)phenyl]acetamide is a synthetic organic compound that features a piperidine ring, a nitro group, and an ethoxy group attached to a phenyl ring
Properties
CAS No. |
62153-31-5 |
|---|---|
Molecular Formula |
C15H21N3O4 |
Molecular Weight |
307.34 g/mol |
IUPAC Name |
N-(4-ethoxy-2-nitro-3-piperidin-1-ylphenyl)acetamide |
InChI |
InChI=1S/C15H21N3O4/c1-3-22-13-8-7-12(16-11(2)19)14(18(20)21)15(13)17-9-5-4-6-10-17/h7-8H,3-6,9-10H2,1-2H3,(H,16,19) |
InChI Key |
OWOOWYXAXYSNSS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)NC(=O)C)[N+](=O)[O-])N2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Ethoxy-2-nitro-3-(piperidin-1-yl)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration: Introduction of a nitro group to the phenyl ring.
Ethoxylation: Addition of an ethoxy group to the phenyl ring.
Piperidinylation: Introduction of the piperidine ring.
Acetylation: Formation of the acetamide group.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, base-catalyzed reactions for ethoxylation, and appropriate solvents and catalysts for piperidinylation and acetylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[4-Ethoxy-2-nitro-3-(piperidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products
Reduction: Formation of N-[4-Ethoxy-2-amino-3-(piperidin-1-yl)phenyl]acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of the corresponding amine and acetic acid.
Scientific Research Applications
Medicinal Chemistry: As a precursor or intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: Investigating its effects on biological systems, including potential antimicrobial or anticancer properties.
Chemical Research: Studying its reactivity and properties in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-Ethoxy-2-nitro-3-(piperidin-1-yl)phenyl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
N-[4-Ethoxy-2-nitro-3-(piperidin-1-yl)phenyl]acetamide: shares structural similarities with other piperidine derivatives, such as:
Uniqueness
The unique combination of the nitro, ethoxy, and piperidine groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
